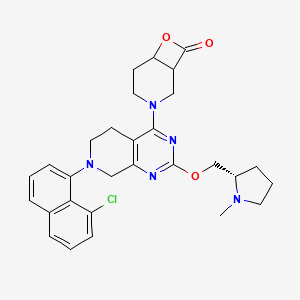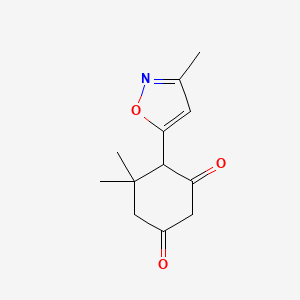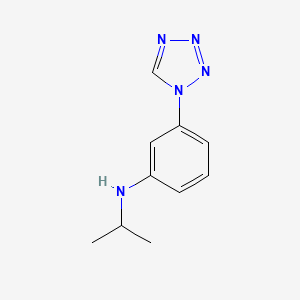
2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide is an organic compound characterized by the presence of a hydroxyphenyl group, a thioether linkage, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of 4-hydroxythiophenol with propargyl bromide to form the intermediate 4-(prop-2-yn-1-ylthio)phenol. This intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thioether linkage can be reduced to form thiol derivatives.
Substitution: The propanamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the hydroxyphenyl group.
Industry: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Known for its strong competitive inhibition activity against mushroom tyrosinase.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Uniqueness
2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide is unique due to its combination of a hydroxyphenyl group, a thioether linkage, and a propanamide moiety, which confer specific chemical reactivity and biological activity not found in other similar compounds.
Propiedades
Fórmula molecular |
C12H13NO2S |
|---|---|
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)sulfanyl-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C12H13NO2S/c1-3-8-13-12(15)9(2)16-11-6-4-10(14)5-7-11/h1,4-7,9,14H,8H2,2H3,(H,13,15) |
Clave InChI |
ODYBCTLBFSXNCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCC#C)SC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)






![Methyl 3-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915586.png)
![Tetrabutylammonium (1R,2S,5R)-2-(2-((R)-1-(tert-butoxycarbonyl)piperidine-3-carbonyl)hydrazinecarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14915595.png)

![3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)



